Kanamycin acid disulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Kanamycin acid disulfate is a broad-spectrum aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is commonly used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. This compound is known for its effectiveness in inhibiting protein synthesis in bacteria, making it a valuable tool in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kanamycin acid disulfate is typically prepared by solubilizing kanamycin sulfate in dilute sulfuric acid and then drying the solution. The sulfate content in the final product is approximately 25% . The synthetic route involves the following steps:

Solubilization: Kanamycin sulfate is dissolved in dilute sulfuric acid.

Drying: The solution is dried to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The key steps include:

Fermentation: is cultured in a suitable medium to produce kanamycin.

Extraction: Kanamycin is extracted from the culture medium.

Purification: The extracted kanamycin is purified to remove impurities.

Conversion: Kanamycin is converted to kanamycin sulfate.

Final Processing: Kanamycin sulfate is solubilized in dilute sulfuric acid and dried to obtain this compound.

Chemical Reactions Analysis

Types of Reactions

Kanamycin acid disulfate undergoes various chemical reactions, including:

Oxidation: Kanamycin can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups in kanamycin.

Substitution: Substitution reactions can occur, particularly involving the amino groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of kanamycin, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Kanamycin acid disulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in cell culture media to select for kanamycin-resistant cells.

Medicine: Utilized as an antibiotic to treat bacterial infections.

Industry: Used in the production of pharmaceuticals and as an additive in culture media

Mechanism of Action

Kanamycin acid disulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the translocation process and causes miscoding during protein synthesis. As a result, the bacterium is unable to produce functional proteins, leading to its death .

Comparison with Similar Compounds

Kanamycin acid disulfate is part of the aminoglycoside family of antibiotics, which includes other compounds such as:

- Gentamicin

- Tobramycin

- Amikacin

- Neomycin

Uniqueness

This compound is unique due to its specific binding affinity to the 30S ribosomal subunit and its broad-spectrum activity against both Gram-negative and Gram-positive bacteria. It is particularly effective against mycobacteria and mycoplasma .

Biological Activity

Kanamycin acid disulfate, a derivative of kanamycin, is an aminoglycoside antibiotic primarily used to treat infections caused by susceptible bacteria. This article delves into its biological activity, mechanisms of action, clinical applications, and associated research findings.

Kanamycin functions by binding to the 30S ribosomal subunit of bacterial ribosomes, leading to misreading of mRNA and subsequent inhibition of protein synthesis. This action is critical for its effectiveness against both Gram-negative and Gram-positive bacteria. Specifically, kanamycin binds to four nucleotides in the 16S rRNA and a single amino acid in protein S12, disrupting the decoding process essential for bacterial growth .

Antimicrobial Spectrum

Kanamycin exhibits a broad spectrum of activity against various bacterial strains, including:

- Aerobic Gram-negative bacteria : Effective against Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter.

- Some mycobacteria : Particularly those responsible for tuberculosis.

- Gram-positive bacteria : While less effective than other antibiotics, it can still be used in specific infections .

Clinical Applications

- Treatment of Gonorrhea : A study reported that a single 2 g dose of kanamycin sulfate cured 93% of men with acute gonorrheal urethritis without significant side effects .

- Use in Animal Health : Kanamycin is frequently employed in veterinary medicine to treat infections in livestock, although its use raises concerns about antibiotic resistance in food production .

Case Study 1: Gonorrheal Urethritis Treatment

In a clinical trial involving 155 men diagnosed with acute gonorrheal urethritis, treatment with kanamycin sulfate resulted in a cure rate of 93%. The study highlighted the importance of monitoring antibiotic resistance patterns over time as resistance to other antibiotics like penicillin and tetracycline increased .

Case Study 2: Resistance Patterns

Research on antibiotic resistance in E. coli from poultry revealed significant resistance against commonly used antibiotics, including kanamycin. This underscores the need for careful monitoring and judicious use of kanamycin in both human and veterinary medicine to mitigate resistance development .

Research Findings

Recent studies have explored modifications to kanamycin to enhance its efficacy:

- Polyguanidinylated Derivatives : Research indicates that lipid conjugation of guanidinylated kanamycin A can restore antibacterial activity against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. These modifications aim to overcome existing resistance mechanisms while maintaining low toxicity .

- Phosphorylation Mechanism : Investigations into kanamycin-phosphorylating enzymes have shown that these enzymes can modify kanamycin, impacting its activity. Understanding this mechanism is crucial for developing strategies to counteract resistance .

Safety and Toxicity

This compound has been associated with several side effects, particularly when administered at high doses or over extended periods. Common adverse effects include:

- Nephrotoxicity : Significant toxicity observed in animal studies indicates potential kidney damage at high doses (e.g., LOAEL = 12000 mg/kg in rats) .

- Ototoxicity : Hearing loss has been reported as a side effect due to damage to auditory structures .

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Mechanism of Action | Binds to 30S ribosomal subunit; inhibits protein synthesis |

| Antimicrobial Spectrum | Effective against Gram-negative bacteria, some Gram-positive bacteria, and mycobacteria |

| Clinical Applications | Treatment of gonorrhea; veterinary use |

| Resistance Issues | Increasing resistance observed in clinical isolates |

| Safety Concerns | Nephrotoxicity and ototoxicity potential |

Properties

IUPAC Name |

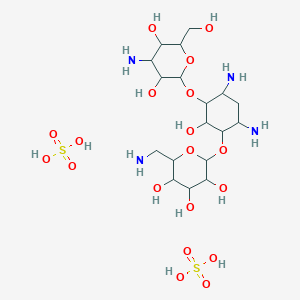

2-(aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O11.2H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;2*1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;2*(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTKIXVMLDAMNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H40N4O19S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.